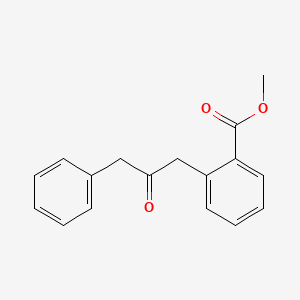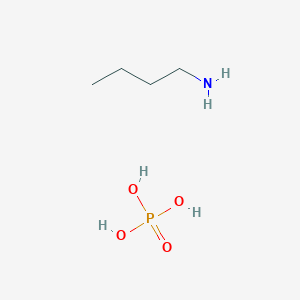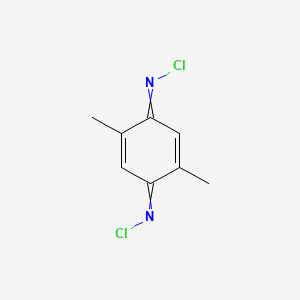![molecular formula C33H44OSn B14255670 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol CAS No. 460984-08-1](/img/structure/B14255670.png)
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol is a complex organotin compound characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and a prop-2-en-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with an appropriate allylic alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous organotin reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the saturated alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where one or more of the 2-methyl-2-phenylpropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol exerts its effects is primarily through its ability to form stable complexes with various biological molecules. The tin atom can coordinate with different ligands, affecting the activity of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-methyl-2-phenylpropyl)stannane: A precursor to 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol, used in similar applications.
Triphenyltin hydroxide: Another organotin compound with antimicrobial properties.
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Uniqueness
This compound is unique due to its specific combination of a tin atom with three bulky 2-methyl-2-phenylpropyl groups and a reactive prop-2-en-1-ol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
460984-08-1 |
|---|---|
Fórmula molecular |
C33H44OSn |
Peso molecular |
575.4 g/mol |
Nombre IUPAC |
3-tris(2-methyl-2-phenylpropyl)stannylprop-2-en-1-ol |
InChI |
InChI=1S/3C10H13.C3H5O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-3-4;/h3*4-8H,1H2,2-3H3;1-2,4H,3H2; |
Clave InChI |
FTFZVDXGLZUKIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C=CCO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



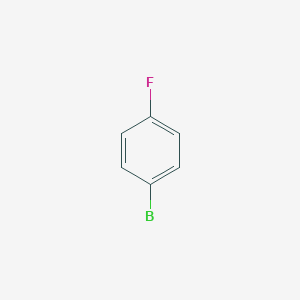

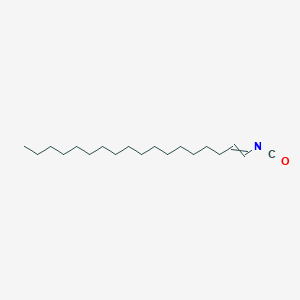
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
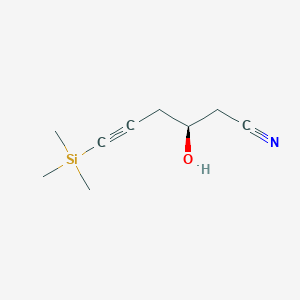

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
